molecular formula C22H18N6O3S B11199297 2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine

2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine

Cat. No.: B11199297
M. Wt: 446.5 g/mol
InChI Key: XLKFDWLNVHKOCM-UHFFFAOYSA-N
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Description

2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine is a complex organic compound that features a pyrazine core substituted with thioether and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine typically involves multiple steps:

    Formation of the Pyrazine Core: The pyrazine core can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and 1,2-diketones, under acidic or basic conditions.

    Introduction of Thioether Groups: The thioether groups can be introduced via nucleophilic substitution reactions, where thiolates react with halogenated pyrazine derivatives.

    Attachment of Piperazine Group: The piperazine group can be attached through nucleophilic substitution or reductive amination reactions involving 4-(4-methylphenyl)piperazine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the piperazine moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings and piperazine nitrogen can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like thiolates, and electrophiles like alkyl halides.

Major Products

    Sulfoxides and Sulfones: From oxidation of thioether groups.

    Alcohols: From reduction of carbonyl groups.

    Substituted Aromatics: From electrophilic or nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in coordination chemistry, potentially enhancing the activity of metal catalysts.

    Material Science: Its unique structure may be useful in the design of novel materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: The compound’s structure suggests potential activity as a central nervous system agent, possibly interacting with neurotransmitter receptors.

    Drug Development: It could be a lead compound for the development of new therapeutic agents targeting specific biological pathways.

Industry

    Chemical Industry: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism by which 2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine exerts its effects would depend on its specific application. In pharmacology, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The thioether and piperazine groups could play a role in binding to molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-({2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-chlorophenyl)thio]pyrazine: Similar structure but with chlorophenyl groups instead of methylphenyl groups.

    2-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-fluorophenyl)thio]pyrazine: Fluorophenyl groups instead of methylphenyl groups.

Uniqueness

The presence of methylphenyl groups in 2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine may influence its lipophilicity, electronic properties, and overall biological activity, distinguishing it from its analogs with different substituents.

Properties

Molecular Formula

C22H18N6O3S

Molecular Weight

446.5 g/mol

IUPAC Name

6-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C22H18N6O3S/c1-2-30-16-10-6-7-14(11-16)19-24-18(31-27-19)13-32-22-25-20-17(12-23-26-20)21(29)28(22)15-8-4-3-5-9-15/h3-12H,2,13H2,1H3,(H,23,26)

InChI Key

XLKFDWLNVHKOCM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5

Origin of Product

United States

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